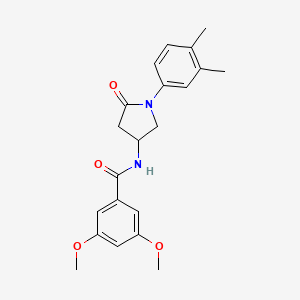![molecular formula C22H23NO B2919020 1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone CAS No. 400076-11-1](/img/structure/B2919020.png)
1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a heterocyclic compound containing nitrogen. The molecule also has a phenyl group (a ring of 6 carbon atoms, similar to benzene) and a tert-butyl group (a carbon atom attached to three methyl groups). The benzyl group indicates a phenyl ring attached to a methylene (-CH2-) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridinone ring, the attachment of the phenyl group, and the attachment of the tert-butyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridinone ring, phenyl group, and tert-butyl group would each contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridinone ring, phenyl group, and tert-butyl group could each potentially participate in reactions. For example, the pyridinone ring might undergo reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Applications
Research on compounds with tert-butyl, benzyl, and pyridinone groups often focuses on their synthesis, structural characterization, and potential as building blocks for complex materials. For example, studies on sterically encumbered systems for two low-coordinate phosphorus centers explore the use of tert-butylphenyl groups in creating materials with unique electronic properties. These compounds are critical in developing advanced materials with potential applications in electronics, catalysis, and photonics. Such research underscores the importance of sterically bulky substituents in designing novel materials with tailored properties (Shah et al., 2000).
Catalysis and Organic Transformations
Pyridinone derivatives and related compounds also play a crucial role in catalysis. Research on palladium and iridium complexes, for instance, highlights the utility of pyridine-based ligands in facilitating C-H activation, a fundamental reaction in organic synthesis. Such studies reveal the mechanisms through which metal complexes can selectively activate C-H bonds, paving the way for more efficient and selective synthesis of complex organic molecules. This research has profound implications for pharmaceutical synthesis, fine chemical production, and the development of new catalytic processes (Ben-Ari et al., 2003).
Biological and Pharmaceutical Research
While the search excluded direct applications in drug use and dosage, as well as side effects, the structural motifs found in 1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone are common in molecules of pharmaceutical interest. Research in this area often investigates the biological activity of such compounds, exploring their potential as therapeutic agents or as leads for drug development. Studies on the genotoxic effects of related chemical compounds, for example, contribute to our understanding of their safety profiles and mechanisms of action, which is crucial for developing new drugs (Chen et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-6-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-22(2,3)19-14-12-17(13-15-19)16-23-20(10-7-11-21(23)24)18-8-5-4-6-9-18/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBCMDNZHWLFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



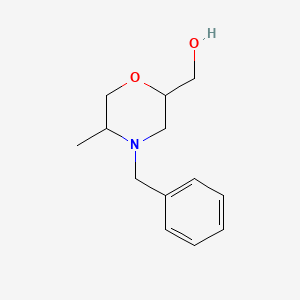

![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)
![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)
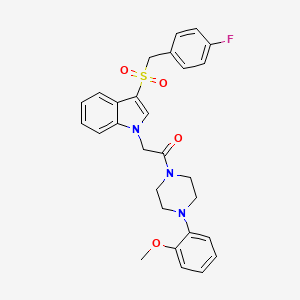
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)
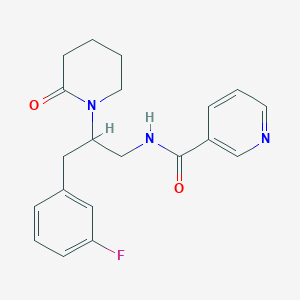
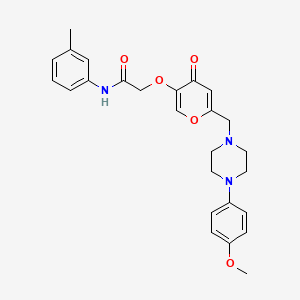

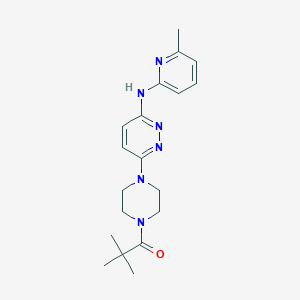
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)
